BenchChemオンラインストアへようこそ!

Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate

Lipophilicity Aqueous Solubility Drug-likeness

Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate (CAS 4882-92-2) is a 2,5-disubstituted 1,3,4-oxadiazole derivative featuring a phenyl substituent at the 5-position and an ethyl acetate moiety at the 2-position. With a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol, this compound is a solid at room temperature (melting point 64–65 °C) and is primarily utilized as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 4882-92-2
Cat. No. B3180979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate
CAS4882-92-2
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-14-12(17-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyYKJVDQWRCAHJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate (CAS 4882-92-2): A Key Oxadiazole Intermediate for Pharmaceutical R&D and Medicinal Chemistry Procurement


Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate (CAS 4882-92-2) is a 2,5-disubstituted 1,3,4-oxadiazole derivative featuring a phenyl substituent at the 5-position and an ethyl acetate moiety at the 2-position . With a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol, this compound is a solid at room temperature (melting point 64–65 °C) and is primarily utilized as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Why 2,5-Disubstituted 1,3,4-Oxadiazole Analogs Cannot Be Directly Interchanged with Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate


Despite sharing the 5-phenyl-1,3,4-oxadiazole core, subtle structural variations—such as the nature of the 2-substituent (e.g., ester vs. thioether vs. free acid) or the alkyl chain length of the ester—profoundly alter critical molecular properties including lipophilicity (logP), aqueous solubility, and metabolic stability [1]. These physicochemical differences directly impact in vitro assay behavior, in vivo pharmacokinetics, and synthetic tractability for downstream derivatization [2]. Therefore, substituting one analog for another without quantitative matching of these properties risks irreproducible biological results, unexpected toxicity profiles, or inefficient synthetic routes.

Quantitative Differentiation of Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate Against Closest Analogs: A Procurement-Focused Evidence Guide


Lower Lipophilicity (LogP) Enables Superior Aqueous Solubility Compared to Thioether and Diphenyl Analogs

The target ethyl ester exhibits a predicted logP of 1.4, indicating significantly higher hydrophilicity compared to the closely related thioether analog 5-phenyl-1,3,4-oxadiazole-2-thiol (logP 2.14–2.40) and the 2,5-diphenyl-1,3,4-oxadiazole (logP 2.97–3.79) [1][2]. This lower logP value, governed by the polar ethyl acetate group, translates into improved aqueous solubility—a critical parameter for achieving consistent bioassay results without co-solvent artifacts.

Lipophilicity Aqueous Solubility Drug-likeness ADME

Limiting Hydrolytic Lability: Optimal Ester Stability Profile Versus Methyl Ester for Prodrug Design

The ethyl ester moiety in the target compound provides an intermediate hydrolytic stability profile relative to the smaller methyl ester analog. While the methyl ester analog (CAS 1215912-75-6) has been reported to possess direct antibacterial activity against MRSA, its rapid hydrolysis in plasma can limit its systemic exposure . In contrast, the ethyl ester offers enhanced stability against esterase-mediated cleavage, positioning it as a more suitable prodrug candidate when sustained release of the active 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid is desired .

Ester Hydrolysis Prodrug Stability Metabolic Stability Pharmacokinetics

Synthetic Versatility: Patent-Demonstrated Utility as a Key Pharmaceutical Intermediate

Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate is explicitly claimed as a starting material or intermediate in patent applications for novel oxadiazole derivatives with potential therapeutic utility, such as EP3275440A1 [1]. This demonstrates its proven role in the synthesis of more complex pharmacologically active compounds. In contrast, the free acid analog requires activation (e.g., acid chloride formation) for amidation or esterification, adding a synthetic step and potentially reducing overall yield .

Pharmaceutical Intermediate Patent Synthesis Downstream Derivatization Medicinal Chemistry

Favorable Physical Form: Lower Melting Point Aids Formulation and Handling Compared to the Free Acid

The target ethyl ester exhibits a melting point of 64–65 °C, which is significantly lower than that of the corresponding free acid 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetic acid (melting point 104 °C) . This lower melting point facilitates easier dissolution and homogenization during formulation preparation and reduces the energy required for melting-based processing.

Melting Point Formulation Solubility Handling

Prioritized Application Scenarios for Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Prodrug Programs Requiring Balanced Lipophilicity and Ester Stability

When designing an oral prodrug of the active 5-phenyl-1,3,4-oxadiazole-2-acetic acid scaffold, the ethyl ester provides a logP of 1.4—sufficient for membrane permeability yet low enough to maintain reasonable aqueous solubility—and an intermediate ester hydrolysis rate compared to the rapidly cleaved methyl ester . This balance minimizes the risk of premature inactivation in plasma while still releasing the parent acid within a therapeutically relevant timeframe.

Multi-Step Pharmaceutical Synthesis Requiring a Documented Intermediate

For teams synthesizing patented oxadiazole-based therapeutics, using ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate as a starting material—as exemplified in EP3275440A1—provides a validated route that avoids the additional activation step required when starting from the free carboxylic acid . This can reduce overall step count, improve process efficiency, and leverage existing synthetic precedent for regulatory filings.

Aqueous-Compatible Bioassay Development Where Co-Solvent Minimization is Critical

In high-throughput screening campaigns where DMSO concentration must be kept below 1% (v/v) to avoid off-target effects, the target compound's low logP (1.4) enables dissolution at higher micromolar concentrations directly in aqueous buffer compared to more lipophilic analogs like 2,5-diphenyl-1,3,4-oxadiazole (logP ~3.8) . This reduces the risk of compound precipitation during assay incubation and improves data reliability.

Formulation Development Requiring Low-Melting Active Pharmaceutical Ingredients

The melting point of 64–65 °C for ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate is approximately 40 °C lower than that of the free acid analog, making it a more suitable candidate for hot-melt extrusion, spray-drying, or melt-based granulation processes where processing temperature must remain below the degradation threshold of heat-sensitive excipients .

Quote Request

Request a Quote for Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.